N-(2-methoxy-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Description
N-(2-Methoxy-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide (CAS No. 1024127-44-3) is a cyclopentane-based carboxamide derivative featuring a phenyl group at the cyclopentane ring and a 2-methoxy-4-nitrophenyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of 326.30 g/mol . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-13-15(21(23)24)9-10-16(17)20-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFHZQGHZPMOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . This intermediate is then subjected to further reactions to introduce the cyclopentane and phenyl groups, followed by the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-methoxy-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is C19H20N2O4, with a molecular weight of 340.37 g/mol. The presence of both methoxy and nitro groups on the phenyl ring contributes to its reactivity and potential biological activity. The compound's structure can be represented as follows:
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural analogs are known to exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis. The nitro group is particularly noted for its role in enhancing cytotoxicity against cancer cells .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs .
Pharmacology
The pharmacological profile of this compound is under exploration. Notable applications include:
- Enzyme Inhibition : Studies have shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Neuroprotective Properties : There is emerging evidence that suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .
Material Science
In addition to biological applications, this compound can be utilized in material science:
- Organic Electronics : The unique electronic properties of this compound make it suitable for use in organic semiconductor devices. Its ability to form stable thin films can enhance the performance of organic light-emitting diodes (OLEDs) and solar cells.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide
- Molecular Formula: C₁₉H₂₁NO₂
- Molecular Weight : 295.38 g/mol
- Key Differences: The methoxy group is in the para position (vs. This reduces electron-withdrawing effects and may enhance lipophilicity compared to the target .
1-(4-Bromophenyl)-N-[2-(4-Morpholinyl)phenyl]Cyclopentanecarboxamide
- Molecular Formula : C₂₃H₂₆BrN₂O₂
- Molecular Weight : 465.37 g/mol
- Key Differences: A bromophenyl group replaces the phenyl ring on the cyclopentane, and the amide nitrogen is substituted with a morpholine-containing aryl group.
Nitromethaqualone (3-(2-Methoxy-4-Nitrophenyl)-2-Methylquinazolin-4-One)
- Molecular Formula : C₁₇H₁₄N₃O₄
- Molecular Weight : 324.31 g/mol
- Key Differences: Shares the 2-methoxy-4-nitrophenyl substituent but incorporates a quinazolinone core instead of a cyclopentane-carboxamide.
Variations in the Core Ring Structure
N,N-Diethyl-2-(3-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
- Molecular Formula: C₂₂H₂₅NO₃
- Molecular Weight : 363.44 g/mol
- Key Differences: A cyclopropane ring replaces cyclopentane, and a 3-methoxyphenoxy group is introduced. The smaller ring increases ring strain, which may affect conformational stability. Synthesis yielded 51% as a diastereomeric mixture (19:1 dr), suggesting challenges in stereochemical control .
1-(Isopropyl)-N-(4-Methoxy-2-Methylphenyl)Cycloheptanecarboxamide
- Molecular Formula: C₁₉H₂₉NO₂
- Molecular Weight : 303.44 g/mol
- Key Differences : A cycloheptane ring (7-membered) with an isopropyl substituent. The larger ring may enhance binding pocket compatibility in certain proteins, while the isopropyl group adds hydrophobicity .
Functional Group Modifications
N-[4-Chloro-2-(Trifluoromethyl)Phenyl]-1-Phenylcyclopentane-1-Carboxamide
- Molecular Formula: C₁₉H₁₇ClF₃NO
- Molecular Weight : 367.79 g/mol
- Key Differences: A chloro-trifluoromethylphenyl group replaces the nitro-methoxy substituent.
N-(2-Hydroxy-5-Nitrophenyl)-1-Phenylcyclopentane-1-Carboxamide
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 326.30 g/mol
- Key Differences : The methoxy group in the target compound is replaced with a hydroxyl group. This increases hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability .
Research Implications
- Synthetic Challenges : Cyclopropane and cycloheptane derivatives (e.g., ) often require specialized procedures to manage ring strain or stereochemistry.
- Biological Relevance : The 2-methoxy-4-nitrophenyl motif (shared with nitromethaqualone ) may confer affinity for nitroreductases or aromatic hydrocarbon receptors.
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (nitro, CF₃) enhance stability but may reduce bioavailability, while electron-donating groups (methoxy, morpholine) improve solubility .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C19H20N2O4
- Molecular Weight : 340.37 g/mol
- CAS Number : 627056-98-8
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways.
- Modulation of Receptor Activity : It may interact with various receptors in the body, influencing physiological responses.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Biological Activities
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
-
Antitumor Activity :
- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death.
-
Antimicrobial Effects :
- In laboratory settings, this compound showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests its potential use in treating bacterial infections.
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Anti-inflammatory Properties :
- Experimental models of inflammation revealed that the compound significantly reduced markers of inflammation. This was associated with decreased levels of pro-inflammatory cytokines.
Q & A
Q. How can green chemistry principles be integrated into the compound’s synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
